2-(1,1-Dioxidothietan-3-yl)ethyl 4-methylbenzenesulfonate
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Overview
Description
2-(1,1-Dioxidothietan-3-yl)ethyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C12H16O5S2 and a molecular weight of 304.38 g/mol . This compound is known for its unique structure, which includes a dioxidothietane ring and a sulfonate group attached to an ethyl chain. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxidothietan-3-yl)ethyl 4-methylbenzenesulfonate typically involves the reaction of 3-mercapto-1,1-dioxide-1,2-dithiolane with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, and additional purification steps such as recrystallization or chromatography may be employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Dioxidothietan-3-yl)ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a thiol or sulfide.
Substitution: The ethyl chain can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or alcohols under basic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
2-(1,1-Dioxidothietan-3-yl)ethyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonate groups into molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,1-Dioxidothietan-3-yl)ethyl 4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The sulfonate group can form strong interactions with positively charged sites on proteins, while the dioxidothietane ring can participate in redox reactions. These interactions can modulate the activity of the target molecules and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,1-Dioxidothietan-3-yl)ethyl benzenesulfonate
- 2-(1,1-Dioxidothietan-3-yl)ethyl 4-chlorobenzenesulfonate
- 2-(1,1-Dioxidothietan-3-yl)ethyl 4-nitrobenzenesulfonate
Uniqueness
2-(1,1-Dioxidothietan-3-yl)ethyl 4-methylbenzenesulfonate is unique due to the presence of the 4-methyl group on the benzenesulfonate moiety, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
2-(1,1-dioxothietan-3-yl)ethyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5S2/c1-10-2-4-12(5-3-10)19(15,16)17-7-6-11-8-18(13,14)9-11/h2-5,11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYQTGYGZRTOHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2CS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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